molecular formula C11H14FN3O B12087820 1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea

1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea

Cat. No.: B12087820
M. Wt: 223.25 g/mol
InChI Key: XWJNXIMUNBPJQL-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea is an organic compound that features a fluorinated phenyl group and a pyrrolidine ring connected via a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea typically involves the following steps:

    Formation of the Urea Linkage: The reaction between 3-fluoroaniline and isocyanate derivatives can form the urea linkage. This reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions. For instance, 3-fluorophenyl isocyanate can react with pyrrolidine in the presence of a base like triethylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the urea linkage to amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Material Science: It may be utilized in the development of novel polymers and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrolidine ring may contribute to the compound’s overall stability and bioavailability. The urea linkage can form hydrogen bonds with target proteins, facilitating strong and specific binding.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(pyrrolidin-3-yl)urea: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-Methylphenyl)-3-(pyrrolidin-3-yl)urea: Contains a methyl group instead of a fluorine atom.

    1-(3-Bromophenyl)-3-(pyrrolidin-3-yl)urea: Features a bromine atom in place of fluorine.

Uniqueness

1-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)urea is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C11H14FN3O

Molecular Weight

223.25 g/mol

IUPAC Name

1-(3-fluorophenyl)-3-pyrrolidin-3-ylurea

InChI

InChI=1S/C11H14FN3O/c12-8-2-1-3-9(6-8)14-11(16)15-10-4-5-13-7-10/h1-3,6,10,13H,4-5,7H2,(H2,14,15,16)

InChI Key

XWJNXIMUNBPJQL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NC(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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